Liver vs. Adipose Tissue Sequestration: Chlordecone's Unique PBPK Binding Parameters
Chlordecone (CD) and mirex (M) exhibit markedly different tissue distribution profiles. In rats, CD concentrations are highest in the liver, whereas M concentrations are highest in fat [1]. Physiologically based pharmacokinetic (PBPK) modeling quantified this difference, showing that a specific hepatic binding component was required to describe CD distribution. The maximal hepatic binding capacity (Bmax) for CD was 370 nmol/g liver, with a binding affinity constant (Kd) of 100 nM [1]. This specific, high-affinity hepatic binding is absent for mirex, which partitions passively into tissues [1].
| Evidence Dimension | Hepatic binding capacity (PBPK model) |
|---|---|
| Target Compound Data | Bmax: 370 nmol/g liver; Kd: 100 nM |
| Comparator Or Baseline | Mirex: No specific hepatic binding; passive tissue partitioning |
| Quantified Difference | Qualitatively distinct: CD requires a specific hepatic binding compartment in PBPK models; M does not. |
| Conditions | PBPK modeling based on tissue time-course data in rats and literature data from monkeys. |
Why This Matters
This quantitative difference in hepatic sequestration dictates that chlordecone, not mirex, must be used as the analytical standard and toxicological probe in studies of liver-specific toxicity, metabolism, and enterohepatic recirculation.
- [1] INIS Repository. Chlordecone (CD) and mirex (M) differ by a single carbonyl group... tissue distributions differ markedly. View Source
